7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Overview
Description
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine, also known as 2,3,4,5-TETRAHYDRO-7-METHOXY-1,4-BENZOTHIAZEPINE, is the RyR1 channel . This compound enhances the binding affinity of Calstabin-1 , a protein that stabilizes the closed state of RyR1 channels .
Mode of Action
This compound binds to the RyR1 channel and enhances the binding affinity of Calstabin-1 . By doing so, it prevents the depletion of Calstabin-1 from the RyR1 complex .
Biochemical Pathways
The RyR1 channel is involved in the release of calcium ions from the sarcoplasmic reticulum, a structure found within muscle cells that is important for triggering muscle contractions. By enhancing the binding of Calstabin-1 to the RyR1 channel, this compound helps to regulate calcium ion release, which can influence muscle contraction and relaxation processes .
Result of Action
The binding of this compound to the RyR1 channel and its enhancement of Calstabin-1 binding affinity leads to a slowing of muscle fatigue and a reduction in muscle damage in exercised mice . This suggests potential applications in conditions related to muscle fatigue or damage.
Properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10/h2-3,6,11H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSSDKLUAZVADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473103 | |
Record name | 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145903-31-7 | |
Record name | 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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